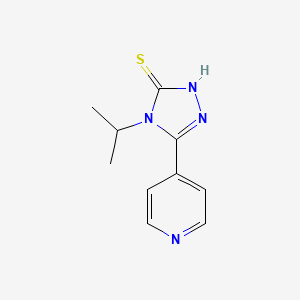

4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol

Description

4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a pyridinyl group at position 5, an isopropyl group at position 4, and a thiol moiety at position 3.

Synthesis and Characterization: The synthesis of analogous triazole-thiol derivatives typically involves multi-step reactions such as hydrazinolysis, nucleophilic addition of isothiocyanates, and heterocyclization under alkaline conditions . For example, 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol is synthesized via acylation and intramolecular cyclization, with structural confirmation via ¹H NMR, IR spectroscopy, and LC-MS . Similar methods are likely employed for the target compound, with isopropyl substitution introduced during alkylation steps.

Properties

IUPAC Name |

4-propan-2-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-7(2)14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-7H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEBCTLZJBGPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359563 | |

| Record name | 4-(Propan-2-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788364 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90871-43-5 | |

| Record name | 4-(Propan-2-yl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with isopropyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Properties

The compound exhibits a range of biochemical interactions due to its ability to bind to enzymes and proteins:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as proteases and kinases by binding to their active sites. This inhibition can modulate various biochemical pathways, impacting cellular processes including apoptosis in cancer cells.

- Cellular Effects : In cancer research, 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol has demonstrated the ability to induce apoptosis through the activation of caspases and disruption of mitochondrial function. It also influences critical signaling pathways like MAPK and PI3K/Akt .

Medicinal Chemistry

- Cancer Treatment : The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of triazole-thiol compounds exhibit selective cytotoxicity against various cancer cell lines, including melanoma and triple-negative breast cancer .

- Neuroprotection : Research suggests that it may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

- Enzyme Inhibitors : It is explored for its inhibitory effects on alpha-amylase and alpha-glucosidase, which are relevant in diabetes management.

Agriculture

The compound's potential as a fungicide is notable. Triazole derivatives are commonly used in agriculture for their ability to inhibit fungal growth, making them valuable in crop protection strategies .

Material Science

In material science, this compound serves as a ligand in coordination chemistry. It forms metal complexes that can exhibit unique catalytic properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Lines | Identified compounds with high selectivity towards melanoma cells; significant apoptosis induction observed. |

| Study B | Enzyme Inhibition | Demonstrated effective inhibition of alpha-glucosidase; potential application in diabetes treatment. |

| Study C | Agricultural Use | Evaluated antifungal properties against common plant pathogens; showed effective growth inhibition. |

Mechanism of Action

The mechanism of action of 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s thiol group plays a crucial role in forming covalent bonds with the enzyme’s active site residues .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The biological and physical properties of triazole-thiol derivatives are heavily influenced by substituents. Key comparisons include:

- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating groups (e.g., -NH₂ in AT) exhibit enhanced antioxidant activity due to improved radical scavenging capacity .

- Steric and Lipophilic Effects :

The isopropyl group in the target compound increases steric bulk and lipophilicity compared to AP, which may enhance membrane permeability but reduce solubility in polar solvents .

Antioxidant Capacity

- AT and AP : Demonstrated significant free radical scavenging in DPPH• and ABTS•+ assays due to -NH₂ and -SH groups .

- Target Compound : Lacks -NH₂ but retains -SH; its antioxidant activity is expected to be lower than AT/AP but higher than derivatives with electron-withdrawing substituents (e.g., nitro groups) .

Enzyme Inhibition

Antimicrobial Activity

- Vanadium Complexes: Triazole-thiols like 4-amino-5-hydrazinyl derivatives exhibited moderate activity against Gram-positive bacteria and fungi when complexed with vanadium .

- Target Compound : The isopropyl group may alter microbial membrane interaction, though specific data are unavailable.

Biological Activity

4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 178.21 g/mol. It features a triazole ring substituted with isopropyl and pyridine groups, contributing to its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, the introduction of pyridine groups in triazole compounds has been associated with enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria.

- Case Study : A study demonstrated that related triazole compounds showed remarkable selectivity against Bacillus subtilis, which was resistant to nalidixic acid. The compounds inhibited DNA-gyrase, a target for many antibiotics, indicating a potential mechanism for their antibacterial action .

| Compound | Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | E. coli | 5 | Comparable to ceftriaxone |

| 4-Amino derivatives | S. aureus | 3.25 | Higher potency than isoniazid |

Antifungal Activity

Triazole derivatives are also known for their antifungal properties. The compound has shown effectiveness against various fungal strains.

- Research Findings : A derivative of triazole demonstrated significant antifungal activity against Candida albicans and other pathogenic fungi. The mechanism is thought to involve the disruption of fungal cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies.

- Case Study : In vitro studies on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that the compound exhibited cytotoxic effects with a selectivity index favoring cancer cells over normal cells. The synthesized compounds displayed higher cytotoxicity against melanoma cells compared to other tested lines .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| IGR39 | 12 | High |

| MDA-MB-231 | 15 | Moderate |

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- DNA Gyrase Inhibition : Similar to other triazoles, it may inhibit DNA gyrase, disrupting bacterial DNA replication.

- Cell Membrane Disruption : The presence of sulfur in its structure may contribute to the disruption of fungal cell membranes.

- Cancer Cell Apoptosis : Induction of apoptosis in cancer cells through various pathways has been suggested as a mechanism for its anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The synthesis typically involves multi-step heterocyclization. Key steps include:

- Acylation : Reacting pyrrole or indole derivatives with acylating agents (e.g., phenylisothiocyanate).

- Hydrazinolysis : Converting intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide into thiol precursors under basic conditions .

- Cyclization : Alkaline-mediated intramolecular cyclization to form the triazole-thiol core .

- Alkylation : Introducing the isopropyl group via S-alkylation using alkyl halides (e.g., bromoethane) in alcoholic media .

- Characterization : Confirmed via ¹H NMR (e.g., δ 1.2–1.4 ppm for isopropyl protons), IR (S-H stretch ~2550 cm⁻¹), and LC-MS for purity (>95%) .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : A combination of analytical techniques is used:

- Elemental Analysis : Matches calculated C, H, N, S percentages with observed values (e.g., C: 52.3%, H: 4.8%) .

- ¹H NMR : Assigns protons in the pyridine (δ 8.5–8.7 ppm) and triazole rings (δ 7.9–8.1 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3300–3400 cm⁻¹) .

- Chromatography : HPLC with diode-array detection ensures no byproducts remain .

Advanced Research Questions

Q. What in silico strategies evaluate the compound’s biological potential?

- Methodological Answer : Molecular docking against therapeutic targets:

- Target Selection : Kinases (PDB: 2XP2), cyclooxygenase-2 (PDB: 3LD6), and lanosterol 14-α-demethylase .

- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity (ΔG) calculations.

- ADME Analysis : SwissADME predicts pharmacokinetics (e.g., bioavailability score >0.55, logP ~2.8) .

- Results : The compound shows strong interactions with kinase active sites (binding energy ≤ −8.5 kcal/mol), suggesting anticancer potential .

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 60% vs. 85%)?

- Methodological Answer : Systematic optimization and error analysis:

- Reaction Conditions : Vary solvent (ethanol vs. DMF), temperature (25°C vs. reflux), and base (KOH vs. NaOH) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfides from oxidation) .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to optimize time (e.g., 6–12 hours) .

- Yield Improvement : Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) .

Q. What derivatization approaches enhance the compound’s bioactivity?

- Methodological Answer : Functionalization strategies include:

- Mannich Bases : React with formaldehyde and secondary amines to introduce aminoalkyl groups (e.g., 5a–c derivatives) .

- Alkylation : Use alkyl halides (e.g., ethyl iodide) to modify the thiol group, improving lipophilicity (logP increase by ~1.2) .

- Metal Complexation : Form Cu(II) or Zn(II) complexes for antimicrobial enhancement (MIC reduction from 128 µg/mL to 32 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.